molecular formula C16H20N2O5S B4632781 Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate

Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate

Cat. No.: B4632781
M. Wt: 352.4 g/mol
InChI Key: OCMYUZAFFSWQQC-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate is a structurally complex organic compound featuring a benzoate core with two key substituents:

  • Position 3: A methoxycarbonyl group (–COOMe), enhancing lipophilicity and influencing electronic properties.
  • Position 5: A thioxomethylamino (–NH–C(=S)–) group linked to a 4-hydroxypiperidine ring, introducing hydrogen-bonding capability and conformational flexibility.

Properties

IUPAC Name

dimethyl 5-[(4-hydroxypiperidine-1-carbothioyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-22-14(20)10-7-11(15(21)23-2)9-12(8-10)17-16(24)18-5-3-13(19)4-6-18/h7-9,13,19H,3-6H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMYUZAFFSWQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)N2CCC(CC2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the thioxomethyl group. The final step involves the esterification of the benzoic acid derivative with methanol. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

    Reduction: The thioxomethyl group can be reduced to a methyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the thioxomethyl group yields a methyl group.

Scientific Research Applications

Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and thioxomethyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A: Methyl 5-{[(2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

  • Replaces the 4-hydroxypiperidine with a morpholine ring (oxygen instead of nitrogen in the heterocycle).

Compound B: Methyl 5-{[(3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

  • Features a methylphenyl acyl group instead of the thioxomethylamino-piperidine chain.
  • The lack of sulfur and hydroxyl groups may limit interactions with thiol-sensitive biological targets .

Thioamide vs. Thioether Derivatives

Compound C: Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

  • Contains a thioether (–S–) linkage instead of a thioamide (–NH–C(=S)–).
  • Thioethers are less polar and may exhibit weaker binding to metal ions or enzymes compared to thioamides, which can act as chelators or transition-state analogs .

Compound D : Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate

  • Incorporates a thiazolidinone ring with a sulfanylidene group.

Heterocyclic Core Modifications

Compound E: Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate

  • Replaces the piperidine-thioamide moiety with a 1,2,4-oxadiazole ring.
  • Oxadiazoles are electron-deficient heterocycles, offering distinct electronic properties and metabolic stability compared to the target’s sulfur-rich structure .

Compound F: Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Features a benzothiophene core instead of the benzoate scaffold.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Unique Properties
Target Compound Benzoate –NH–C(=S)–(4-hydroxypiperidyl), –COOMe Hydrogen-bonding via hydroxyl, thioamide reactivity
Compound A Benzoate Morpholine, –COOMe Reduced polarity, no hydroxyl
Compound C Benzoate Pyrimidine-thioether Thioether stability, chloro substitution
Compound E Benzoate 1,2,4-Oxadiazole Electron-deficient heterocycle
Compound F Benzothiophene Tetrahydrobenzothiophene Enhanced aromaticity

Research Findings and Implications

  • Solubility: The 4-hydroxypiperidine group in the target compound improves aqueous solubility compared to morpholine or non-hydroxylated analogs, critical for bioavailability .
  • Reactivity : The thioamide (–NH–C(=S)–) group may participate in metal coordination or covalent bonding, unlike thioethers or oxadiazoles .
  • Biological Activity: Piperidine derivatives often target central nervous system (CNS) receptors, while oxadiazoles and thiazolidinones are explored for antimicrobial or anticancer applications .

Biological Activity

Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxycarbonyl group, a thioxomethyl moiety, and a hydroxypiperidine ring. These structural components contribute to its unique biological properties.

This compound exhibits several mechanisms of action that may underlie its biological activities:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation as an antibiotic agent.
  • Anticancer Potential : Research indicates that compounds with similar structures can exhibit selective binding to carbonic anhydrase isoforms, which are implicated in tumor progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of certain bacterial strains
AnticancerHigh affinity for carbonic anhydrase isoforms
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that methyl derivatives of benzoates can inhibit the growth of various pathogens. The specific activity of this compound against bacterial strains was evaluated using standard microbiological methods.
  • Anticancer Properties :
    • Research on related compounds has shown promising results in targeting carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. The binding affinity measurements indicated that modifications similar to those in this compound could lead to effective inhibitors for CAIX, suggesting potential therapeutic applications in oncology .
  • Enzyme Interaction Studies :
    • Fluorescent thermal shift assays have been employed to assess the binding affinity of related compounds to various carbonic anhydrase isozymes. Results indicated significant selectivity towards CAIX, hinting at the compound's potential role as a targeted therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-{[(4-hydroxypiperidyl)thioxomethyl]amino}-3-(methoxycarbonyl)benzoate
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